molecular formula C9H10N2O4 B14007607 5-(Glycylamino)-2-hydroxybenzoic acid CAS No. 90558-19-3

5-(Glycylamino)-2-hydroxybenzoic acid

Cat. No.: B14007607
CAS No.: 90558-19-3
M. Wt: 210.19 g/mol
InChI Key: GUJASGLWGQLJTQ-UHFFFAOYSA-N
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Description

5-(Glycylamino)-2-hydroxybenzoic acid (CAS: See COA

Properties

CAS No.

90558-19-3

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

5-[(2-aminoacetyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C9H10N2O4/c10-4-8(13)11-5-1-2-7(12)6(3-5)9(14)15/h1-3,12H,4,10H2,(H,11,13)(H,14,15)

InChI Key

GUJASGLWGQLJTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CN)C(=O)O)O

Origin of Product

United States

Preparation Methods

Industrial Preparation via Kolbe-Schmitt Reaction and Catalytic Carriers

A prevalent industrial method involves the Kolbe-Schmitt reaction of p-aminophenol or its salts with carbon dioxide under high temperature and pressure conditions, catalyzed by inexpensive catalytic carriers such as sodium chloride or potassium chloride. The reaction parameters are carefully controlled to optimize yield and purity:

Parameter Range/Value Notes
Reaction Temperature 180–220 °C (preferably 190–200 °C) High temperature to facilitate carboxylation
Reaction Pressure 1.0–3.0 MPa (preferably 1.5–2.5 MPa) High pressure CO₂ environment
Catalytic Carrier NaCl, KCl, MgCl₂, CaCl₂, Na₂SO₄ Sodium chloride preferred for cost and stability
Solid Alkali Na₂CO₃, K₂CO₃, NaOH, KOH Required when starting from p-aminophenol
Reductive Agent Sodium borohydride, potassium borohydride, V-Brite B, sodium sulphite Used post-reaction to reduce intermediates
pH Adjustment Acid Hydrochloric acid, sulfuric acid, nitric acid Adjusted to pH 1.0–6.0 to precipitate product

Process Overview:

  • The p-aminophenol (or its salt) is reacted with carbon dioxide in an autoclave with catalytic carrier and solid alkali.
  • After reaction completion, the mixture is dissolved in water, and a reductive agent is added to reduce any intermediates.
  • The solution is filtered, and the filtrate's pH is adjusted with acid to precipitate 2-hydroxy-5-aminobenzoic acid.
  • The precipitate is washed and purified, yielding a product with HPLC purity exceeding 99%.

Advantages:

  • Single-step reaction with short production cycle.
  • High yield (up to 87%) and high purity (above 99%).
  • Use of inexpensive and readily available raw materials.
  • Reduced wear on high-pressure equipment due to catalytic carrier choice.

Example Data from Patent Embodiment:

Component Amount (g) Conditions Outcome
p-Aminophenol 16 200 °C, 1.8 MPa CO₂, 6 hours 2-hydroxy-5-aminobenzoic acid, 87% yield, 99.6% purity
Sodium chloride 43 Catalyst Facilitates reaction
Sodium hydrosulphite 200 mL (solution) Reductive agent post-reaction Ensures reduction of intermediates

This method is detailed in CN Patent CN103880694A and represents a robust industrial approach for synthesizing the key intermediate 2-hydroxy-5-aminobenzoic acid.

Introduction of the Glycylamino Group to Form this compound

The next critical step is the substitution of the amino group at the 5-position with a glycylamino moiety. This involves coupling 2-hydroxy-5-aminobenzoic acid with glycine or a protected glycine derivative.

Amide Bond Formation via Activated Ester or Carbodiimide Coupling

The common synthetic strategy involves activating the carboxyl group of glycine or its derivative (e.g., glycine methyl ester) and coupling it to the amino group of 2-hydroxy-5-aminobenzoic acid to form the amide bond.

Reagents and Conditions Details Purpose
Coupling Agents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide) Activate carboxyl group for amide bond formation
Additives HOBt (1-hydroxybenzotriazole), NHS (N-hydroxysuccinimide) Improve coupling efficiency and reduce side reactions
Solvent DMF (dimethylformamide), DMSO (dimethyl sulfoxide) Dissolve reactants and reagents
Temperature 0–25 °C Control reaction rate and selectivity
Purification Recrystallization or chromatography Obtain pure this compound

This method is well-established in peptide synthesis and amide bond formation chemistry. It allows for high specificity and yield of the target compound.

Alternative Synthetic Routes and Derivative Preparation

While the direct coupling method is standard, alternative approaches have been reported for related 2-hydroxy-5-substituted benzoic acid derivatives, which may be adapted for glycylamino substitution.

Substitution via Phenylalkyl Methanesulfonate Intermediates

A Canadian patent (CA2705496A1) describes a method for preparing 2-hydroxy-5-(substituted)phenylalkylaminobenzoic acid derivatives by reacting phenylalkyl methanesulfonate with alkyl 5-aminosalicylate. Although this method focuses on phenylalkyl substituents, the principles of nucleophilic substitution and salt formation may be adapted for glycylamino derivatives.

Step Description
Preparation of Methanesulfonate Phenylalkyl methanesulfonate synthesized as alkylating agent
Nucleophilic Substitution Reaction with alkyl 5-aminosalicylate to form intermediate
Hydrolysis and Salt Formation Conversion to acid or salt form of target compound

This method emphasizes scalability and purity, which are critical for pharmaceutical applications.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Kolbe-Schmitt Reaction + Reduction p-Aminophenol + CO₂ + catalytic carrier → 2-hydroxy-5-aminobenzoic acid → reduction and acidification High yield, industrial scale, cost-effective Requires high pressure and temperature
Amide Coupling with Glycine Activation of glycine carboxyl + coupling with 2-hydroxy-5-aminobenzoic acid High specificity, well-established chemistry Requires coupling agents, purification needed
Phenylalkyl Methanesulfonate Route Alkylation of aminobenzoate esters with phenylalkyl methanesulfonate Suitable for derivatives, scalable More complex intermediates, potential impurities

Professional Notes and Considerations

  • The Kolbe-Schmitt method is the most practical for producing the amino-substituted benzoic acid precursor on an industrial scale due to its efficiency and cost-effectiveness.
  • The subsequent glycylamino substitution requires careful control of reaction conditions to prevent side reactions and ensure high purity.
  • The use of modern coupling agents and protecting groups can enhance yields and reduce impurities.
  • Purification steps such as recrystallization, chromatography, and pH adjustment are critical to meet pharmaceutical-grade standards.
  • Safety considerations include handling high-pressure CO₂ reactions and toxic reagents like carbodiimides.

Chemical Reactions Analysis

Types of Reactions: 5-(Glycylamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Glycylamino)-2-hydroxybenzoic acid is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its amino acid component makes it a useful tool for investigating protein structure and function .

Medicine: The compound’s anti-inflammatory properties make it a candidate for drug development. It can be explored for its potential to treat conditions like arthritis and other inflammatory diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds .

Mechanism of Action

The mechanism of action of 5-(Glycylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl group on the benzene ring can participate in hydrogen bonding, while the amino group can form ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs of 5-ASA include:

Compound Name Substituent at 5-Amino Position Key Physicochemical Features
5-ASA -NH₂ Low solubility, rapid systemic absorption
Sulfasalazine Azo-linked sulfapyridine Prodrug, colon-targeted delivery
5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid Bis(3-methylbut-2-enyl) group Lipophilic, enhances thermotolerance in C. elegans
5-[(4-Carboxybutanoyl)Amino]-2-hydroxybenzoic acid 4-Carboxybutanoyl chain Improved anti-inflammatory activity in rats
5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid Bromo-carboxypropene group Potent antioxidant and anti-inflammatory effects
5-(Glycylamino)-2-hydroxybenzoic acid Glycine (-NHCH₂COOH) High solubility, potential for enhanced bioavailability (inferred from glycine's properties)

Key Observations :

  • Lipophilicity vs. Solubility: Bulky substituents (e.g., bis(3-methylbut-2-enyl)) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility . In contrast, the glycylamino group introduces a zwitterionic character, likely enhancing solubility.
  • Stability: 5-ASA derivatives with reducing sugars (e.g., lactose) undergo Maillard reactions, forming degradants like 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid . Glycylamino’s stability under similar conditions remains unstudied but warrants investigation.
Anti-Inflammatory Effects
  • 5-[(4-Carboxybutanoyl)Amino]-2-hydroxybenzoic acid: Demonstrates prolonged plasma half-life (4.2 hours in rats) and significant anti-inflammatory activity in preclinical models .
  • 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid: Reduces oxidative stress markers (e.g., MDA) by 60% in vitro and attenuates inflammation in mice .
Anti-Aging and Stress Resistance
  • 5-(Bis(3-methylbut-2-enyl)amino)-2-hydroxybenzoic acid: Enhances thermotolerance in C. Glycylamino’s impact on stress response pathways remains unexplored.

Pharmacokinetics and Toxicity

  • Absorption: Derivatives with carboxy groups (e.g., 4-carboxybutanoyl) show delayed absorption (Tmax = 2 hours) compared to 5-ASA (Tmax = 0.5 hours) . Glycylamino’s zwitterionic nature may alter absorption kinetics.
  • Metabolism: 5-ASA undergoes acetylation to N-acetyl-5-ASA, while sulfasalazine is cleaved by gut bacteria . Glycylamino’s metabolic fate could involve glycine cleavage or renal excretion.
  • Toxicity: Bromo-containing derivatives exhibit low acute toxicity (LD50 > 2000 mg/kg in rats) . Glycylamino’s safety profile requires empirical validation.

Biological Activity

5-(Glycylamino)-2-hydroxybenzoic acid, also known by its chemical structure and designation, is a derivative of salicylic acid that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an amino acid moiety, which contributes to its solubility and interaction with biological targets. The compound's structure can be represented as follows:

C9H10N2O3\text{C}_9\text{H}_{10}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors involved in metabolic pathways. Notably, it has been studied as a selective inhibitor of sirtuin 5 (SIRT5), an enzyme implicated in metabolic regulation and cancer progression.

Inhibition of SIRT5

Research indicates that this compound stabilizes the SIRT5 protein, enhancing its activity in a dose-dependent manner. This stabilization is crucial for inhibiting SIRT5's deacetylase activity, which has implications for cancer therapies. The compound exhibits moderate inhibitory activity with an IC50 value of approximately 26.4 ± 0.8 μM against SIRT5, demonstrating significant selectivity over other sirtuin family members (SIRT1, SIRT2, SIRT3) .

Analgesic and Anti-inflammatory Effects

In addition to its role as a SIRT5 inhibitor, studies have highlighted the analgesic properties of this compound. Its derivatives have shown promising results in reducing pain in various experimental models.

  • Anti-nociceptive Activity : The compound has been evaluated using the writhing test induced by acetic acid and the hot plate test, demonstrating significant reductions in pain behavior compared to controls.
  • Anti-inflammatory Properties : It has also shown efficacy in reducing edema formation in carrageenan-induced paw edema models .

Case Study: Cancer Treatment

A study conducted on the effects of this compound on non-small cell lung cancer cells indicated that this compound could inhibit tumor growth through its action on metabolic pathways regulated by SIRT5. The results suggested a potential application for this compound in developing targeted cancer therapies .

Case Study: Pain Management

In pharmacological assessments, this compound demonstrated superior analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its effectiveness was quantified using various pain models, where it exhibited lower effective doses than acetaminophen and aspirin derivatives .

Research Findings Summary

ParameterValue/Observation
Chemical Formula C₉H₁₀N₂O₃
SIRT5 IC50 26.4 ± 0.8 μM
Analgesic ED50 4.95 mg/kg
Selectivity High selectivity over SIRT1, SIRT2, SIRT3
Anti-inflammatory Activity Significant reduction in edema formation

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